2-(Piperidin-4-ylmethyl)pyridine dihydrochloride - 886886-02-8

2-(Piperidin-4-ylmethyl)pyridine dihydrochloride

Catalog Number: EVT-353424
CAS Number: 886886-02-8
Molecular Formula: C11H18Cl2N2
Molecular Weight: 249.18 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications

One of the reviewed papers describes the use of 2-(piperidin-4-ylmethyl)pyridine dihydrochloride as a ligand in the formation of a copper (II) complex []. This complex, [LCCu(μ-Cl)Cl]2 (Cu4), exhibits DNA-destabilizing properties and DNA nuclease activity. The complex interacts with DNA via intercalation and causes significant destabilization of the DNA structure, leading to efficient DNA cleavage. This application highlights the potential of 2-(piperidin-4-ylmethyl)pyridine dihydrochloride as a building block for creating metal complexes with potential biological activities.

2-(Piperidin-1-ylmethyl)quinoline copper(II) nitrate

Compound Description: This compound is a novel Cu(II) complex investigated for its DNA-destabilizing and DNA nuclease activity. X-ray diffraction studies revealed a distorted octahedral geometry around the Cu(II) center. DNA binding studies indicated it interacts with DNA via minor groove binding, causing destabilization at specific G-C regions and exhibiting significant DNA cleavage efficiency. []

Relevance: This compound shares a similar structure with 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride, both featuring a piperidine ring linked to a heterocyclic ring (quinoline vs. pyridine) via a methylene bridge. The primary difference lies in the heterocyclic moiety and the presence of the copper(II) nitrate complex in this related compound. []

4-(Quinolin-2-ylmethyl)morpholine copper(II) nitrate

Compound Description: This novel Cu(II) complex demonstrates DNA-destabilizing and DNA nuclease activity. It exhibits a distorted octahedral geometry around the Cu(II) center, as revealed by X-ray diffraction studies. DNA binding analysis showed that it acts as a minor groove binder, leading to significant DNA structural destabilization and efficient DNA cleavage. It exhibits the highest distortion among the groove binders studied. []

Relevance: While structurally similar to 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride, this compound replaces the piperidine ring with a morpholine ring. Additionally, it features a quinoline ring instead of a pyridine ring and exists as a copper(II) nitrate complex. []

4-(Quinolin-2-ylmethyl)morpholine copper(II) chloride

Compound Description: This Cu(II) complex, characterized by a distorted tetrahedral geometry around the Cu(II) center, exhibits DNA-destabilizing and DNA nuclease activities. It binds to DNA via the minor groove, causing structural destabilization and demonstrating DNA cleavage activity. []

Relevance: This compound shares structural similarities with 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride, featuring a morpholine ring instead of piperidine and a quinoline ring replacing pyridine. Furthermore, it exists as a copper(II) chloride complex, unlike the target compound. []

2-(Piperidin-1-ylmethyl)pyridine copper(II) chloride

Compound Description: This Cu(II) complex, characterized by a distorted square pyramidal geometry around the Cu(II) center, exhibits DNA-destabilizing properties. Unlike the other related compounds, it interacts with DNA through intercalation. Although it destabilizes DNA at specific G-C regions, its intercalating nature results in less pronounced distortion and cleavage efficiency compared to the groove binders. []

Relevance: This compound bears the closest structural resemblance to 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride among the related compounds. It retains the piperidine and pyridine rings linked by a methylene bridge. The key difference lies in the presence of the copper(II) chloride complex in this related compound. []

5-Fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine dihydrochloride (1a)

Compound Description: This compound serves as a crucial intermediate in synthesizing a novel class of potent deoxycytidine kinase (dCK) inhibitors. Its production involves a practical four-step synthesis from commercially available starting materials, offering an economical alternative to Mitsunobu-based synthesis. []

Relevance: Although structurally distinct from 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride, this compound shares the core structural motif of a piperidine ring linked to a pyrimidine ring. The linkage in this case is through an oxygen atom at the 4-position of the piperidine ring, unlike the methylene bridge in the target compound. []

(2-{4-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-piperidin-4-yl-1H-imidazol-1-yl}ethyl)dimethylamine

Compound Description: This compound was synthesized through an efficient eight-step process starting from oxoacetic acid monohydrate. The synthesis involved several key steps, including condensation, reductive amination, protection, activation, treatment with reagents, and deprotection, ultimately yielding the target compound in good yield. []

1-(1-[4-[1-(2-methyl-1-oxidopyridin-3-ylmethyl)piperidin-4-yloxy]-2-methoxybenzoyl]piperidin-4-yl)-1,4-dihydrobenz[d][1,3]oxazin-2-one (L-372,662)

Compound Description: This compound represents a class of oxytocin antagonists with improved pharmacokinetic properties and excellent oral bioavailability (90% in rats, 96% in dogs) compared to its predecessor, L-371,257. It displays good potency in vitro (Ki = 4.1 nM) and in vivo (intravenous AD50 = 0.71 mg/kg in rats) against the human oxytocin receptor. Its high aqueous solubility makes it suitable for intravenous administration, and it exhibits excellent selectivity against human arginine vasopressin receptors. []

2-Chloro-4-(piperidin-1-ylmethyl)pyridine

Compound Description: This compound is a vital intermediate in the synthesis of lafutidine, a histamine H2 receptor antagonist used to treat ulcers. Its synthesis involves chlorination of 2-amino-4-methylpyridine followed by condensation with piperidine. []

Relevance: This compound demonstrates a close structural relationship with 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride. Both compounds share the same core structure, featuring a piperidine ring connected to a pyridine ring via a methylene bridge. The only difference lies in the presence of a chlorine atom at the 2-position of the pyridine ring in this related compound. []

N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031)

Compound Description: This compound, a potent (hH3R Ki = 8.73 nM) and selective histamine H3 receptor inverse agonist, shows promise as a clinical candidate for sleep disorders. It exhibits adequate oral exposures and favorable elimination half-lives in both rats and dogs. SUVN-G3031 demonstrates high receptor occupancy and robust wake-promoting effects, reducing rapid-eye-movement sleep in orexin-B saporin lesioned rats, supporting its potential for treating sleep disorders. Furthermore, it lacks hERG and phospholipidosis issues and displays a favorable safety profile in preclinical studies. []

N-{4-[1-(acetimidoyl)piperidin-4-yloxy]-3-chlorophenyl}-N-[(E)-3-(3-amidinophenyl)-2-propenyl]sulfamoyl)acetic acid dihydrochloride (45b) and (N-{4-[1-(acetimidoyl)piperidin-4-yloxy]-3-carbamoylphenyl}-N-[(E)-3-(3-amidinophenyl)-2-propenyl]sulfamoyl)acetic acid dihydrochloride (45j)

Compound Description: These cinnamyl derivatives exhibit potent factor Xa (FXa) inhibitory activity, with IC50 values below 10 nM in vitro, and potent anticoagulant activity in vitro and ex vivo. Despite their potent anticoagulant effects, they display no lethal toxicity up to a dose of 30 mg/kg intravenously. []

Relevance: Though structurally diverse from 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride, these compounds incorporate a piperidine ring within their complex structures. []

N-[4-[1-(acetimidoyl)piperidin-4-yloxy]-3-carbamoylphenyl]-N-[(Z)-3-(3-amidinophenyl)-2-fluoro-2-propenyl]sulfamoyl)acetic acid dihydrochloride (26d, R-142086)

Compound Description: This cinnamyl derivative, incorporating a fluorine atom on the double bond, demonstrates potent anticoagulant activity and lacks mutagenic potential. Orally administered R-142086 exhibits strong anti-FXa and anticoagulant effects in dogs. []

4-Methylhistamine

Compound Description: Identified as a high-affinity (Ki 50 nM), potent, and selective histamine H4 receptor (H4R) agonist. It exhibits over 100-fold selectivity for the H4R compared to other histamine receptor subtypes (H1R, H2R, H3R). []

Relevance: While structurally distinct from 2-(Piperidin-4-ylmethyl)pyridine dihydrochloride, this compound highlights the importance of exploring diverse chemical classes when investigating potential ligands for specific biological targets. Although the target compound focuses on piperidine-pyridine structures, the identification of 4-methylhistamine as a selective H4R agonist emphasizes the need to consider alternative chemical scaffolds when searching for novel and potent ligands. []

Properties

CAS Number

886886-02-8

Product Name

2-(Piperidin-4-ylmethyl)pyridine dihydrochloride

IUPAC Name

2-(piperidin-4-ylmethyl)pyridine;dihydrochloride

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

InChI

InChI=1S/C11H16N2.2ClH/c1-2-6-13-11(3-1)9-10-4-7-12-8-5-10;;/h1-3,6,10,12H,4-5,7-9H2;2*1H

InChI Key

VJRYOBIUFQEAHX-UHFFFAOYSA-N

SMILES

C1CNCCC1CC2=CC=CC=N2.Cl.Cl

Synonyms

2-(4-Piperidinylmethyl)pyridine Hydrochloride (1:2);

Canonical SMILES

C1CNCCC1CC2=CC=CC=N2.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.